3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. The reaction conditions often involve the use of catalysts such as TiO2 nanoparticles to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromophenyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: Fluorine substitution in the phenyl ring.
3-(4-Methylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione: Methyl group substitution.
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can enhance its efficacy in specific applications, such as antimicrobial activity or as a precursor in organic synthesis .
Properties
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVZNNTGNQCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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